tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H12BrN2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl 2-cyano-1H-pyrrole-1-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .
Industry: The compound finds applications in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is primarily related to its ability to undergo substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
Comparison with Similar Compounds
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical transformations. Compared to its analogs, it offers more opportunities for substitution reactions, making it valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C10H11BrN2O2 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
tert-butyl 2-bromo-5-cyanopyrrole-1-carboxylate |
InChI |
InChI=1S/C10H11BrN2O2/c1-10(2,3)15-9(14)13-7(6-12)4-5-8(13)11/h4-5H,1-3H3 |
InChI Key |
BPTRZKGRRRPKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)C#N |
Origin of Product |
United States |
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